Cedryl methyl ether

描述

Synthesis Analysis

The synthesis of ethers, including cedryl methyl ether, involves various strategies aimed at the functionalization of unactivated sp(3)- and sp(2)-hybridized C-H bonds. Techniques such as palladium-catalyzed alkoxylation represent modern approaches to efficiently create alkyl ethers by engaging relatively unreactive C-H bonds with alcohols, illustrating a broad substrate scope and the use of inexpensive reagents under convenient conditions (Zhang et al., 2012).

Molecular Structure Analysis

The molecular structure of ethers, by analogy with this compound, can be comprehensively understood through studies like those conducted on dimethyl ether. Such investigations reveal details about bond distances, bond angles, and hindered internal rotation, contributing to our understanding of ether molecules' spatial configuration (Kimura & Kubo, 1959).

Chemical Reactions and Properties

Ethers undergo a variety of chemical reactions, including cleavage by organolanthanide hydrides and reactions catalyzed by metals such as scandium, which demonstrate selectivity influenced by the ether group's coordination to the metal center. These reactions highlight the reactivity of ethers towards both breaking and forming bonds under specific conditions (Deelman et al., 1995).

Physical Properties Analysis

Ethers like this compound possess distinctive physical properties, including boiling points, solubility, and density, that are crucial for their application in various industries. While specific data on this compound are sparse, studies on similar compounds provide valuable insights into how molecular structure influences these physical properties.

Chemical Properties Analysis

The chemical properties of this compound, encompassing reactivity with other chemicals, stability under different conditions, and its behavior in biological systems, are areas of ongoing research. For instance, dietary supplementation of methyl cedryl ether in high-fat diet-fed mice has shown significant effects on body weight, adipocyte hypertrophy, and hepatic steatosis, suggesting complex interactions at the molecular level (Li et al., 2023).

科学研究应用

作用机制

Cedryl Methyl Ether (CME) is a derivative of cedrol and is widely used as a fragrance compound . This article will explore the mechanism of action of CME, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known that cme is widely used as a fragrance compound , suggesting that its primary targets could be olfactory receptors.

Result of Action

The molecular and cellular effects of CME’s action are primarily related to its role as a fragrance compound. It is known to have a woody, dry cedar, ambergris, and earthy vetiver scent . .

属性

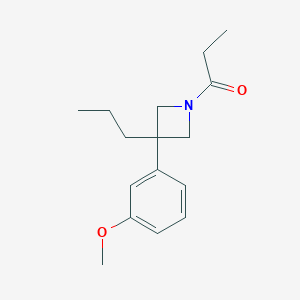

IUPAC Name |

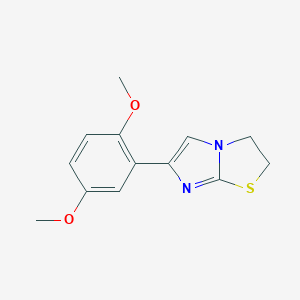

8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-11-6-7-12-14(2,3)13-10-16(11,12)9-8-15(13,4)17-5/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGPYCVTDOECMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860243 | |

| Record name | CERAPP_20390 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

19870-74-7, 67874-81-1 | |

| Record name | 1H-3a,7-Methanoazulene, octahydro-6-methoxy-3,6,8,8-tetramethyl-, (3R,3aS,6S,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3R-(3α,3aβ,6α,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,6β,7β,8aα)]-octahydro-6-methoxy-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions Cedryl Methyl Ether as a fragrance ingredient with a high affinity for fabric. What does this mean in practical terms for consumers using this type of cleaning method?

A1: The research indicates that this compound, when used in a CO2-based cleaning method, exhibits a strong tendency to bind to fabric. [] This high affinity translates to a longer-lasting fragrance on garments even after the cleaning process is complete. Consumers can expect a more durable and persistent scent experience compared to traditional cleaning methods where fragrances might dissipate more quickly.

Q2: The paper lists various fragrance ingredients with different affinity values. How does understanding the relative fabric affinity of ingredients like this compound contribute to designing effective fragrance compositions?

A2: The relative fabric affinity value (y) provides crucial information for formulating effective fragrance blends for specific applications, such as CO2-based garment cleaning. [] Ingredients like this compound, with a (y) value of at least 4, indicate a strong attraction to fabric. By combining ingredients with varying affinities, perfumers can carefully craft compositions where certain scent notes, like the woody aroma of this compound, have a more enduring presence on the fabric, while others might provide a more immediate but fleeting olfactory experience. This knowledge allows for a tailored release of fragrance over time, enhancing the sensory experience for consumers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)